![molecular formula C13H16N2O B2361077 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile CAS No. 1466551-41-6](/img/structure/B2361077.png)
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is C16H18N2O. This indicates that the compound contains 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical and Chemical Properties Analysis
The molecular weight of this compound is 216.28 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Photophysical Characterization
4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine underwent extensive analysis, revealing insights into its structural geometry, particularly the N―N double bond and the delocalization across the linear triazene moiety. The study detailed its absorption spectra and emission properties, highlighting its potential applications in photophysical research (Chin et al., 2010).
Vibrational Spectroscopy and Quantum Chemical Methods
The structure and vibrational frequencies of 4-morpholine carbonitrile were meticulously studied using vibrational spectroscopy and quantum chemical methods. This research aids in understanding the molecule's stability, charge transfer, and interactions, enhancing its application in various scientific domains (Xavier & Raj, 2013).
Synthesis of Complex Compounds
The compound served as a precursor in the synthesis of complex structures like morphlinotetrahydrothieno[2,3-c]isoquinolines. This synthesis pathway indicates its utility in creating intricate molecular architectures for advanced scientific applications (El-Dean, Radwan, & Zaki, 2008).
Optoelectronic and Charge Transport Properties
The compound's derivatives were explored for their structural, electronic, optical, and charge transport properties. This research provides a foundation for its potential use in creating efficient multifunctional materials for optoelectronic applications (Irfan et al., 2020).
Chemical Sensing Applications
Derivatives of the compound were designed and synthesized as chemosensors for the selective identification of toxic ions. Their notable sensing abilities illustrate the compound's potential in developing sensitive and selective chemical sensors (Shally et al., 2020).
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-2-3-5-12(11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGLZJBVNPRQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
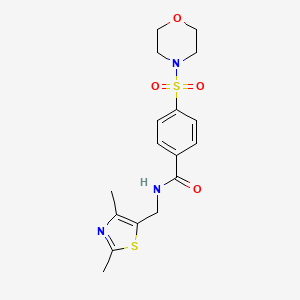
![6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)
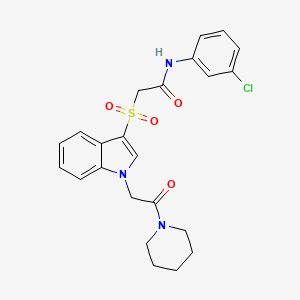
![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)
![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)
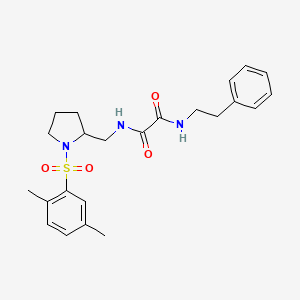
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)
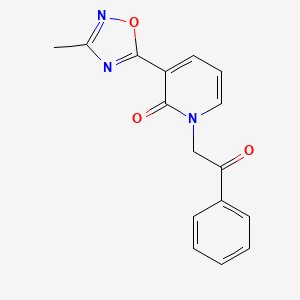
![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)
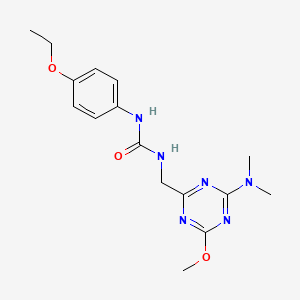
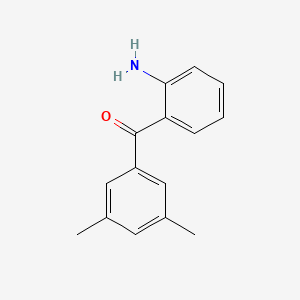
![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)
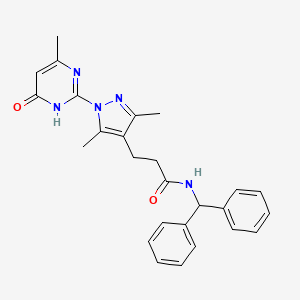
![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)
